2-Tetrahydropyranyl-5-norbornen-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetrahydropyranyl-5-norbornen-2-carboxylate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is a derivative of norbornene, a bicyclic hydrocarbon, and tetrahydropyran, a six-membered ether ring
Vorbereitungsmethoden
The synthesis of 2-Tetrahydropyranyl-5-norbornen-2-carboxylate typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydropyran-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
2-Tetrahydropyranyl-5-norbornen-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the tetrahydropyranyl group.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding 5-norbornene-2-carboxylic acid and tetrahydropyran-2-ol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Tetrahydropyranyl-5-norbornen-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can serve as a protecting group for carboxylic acids in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Research into its potential as a prodrug or drug delivery agent is ongoing, given its ability to undergo controlled hydrolysis.
Industry: It is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins
Wirkmechanismus
The mechanism of action of 2-Tetrahydropyranyl-5-norbornen-2-carboxylate involves its hydrolysis to release the active components, 5-norbornene-2-carboxylic acid and tetrahydropyran-2-ol. The hydrolysis can be catalyzed by acids, bases, or enzymes, depending on the application. The released components can then participate in further chemical reactions or biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Tetrahydropyranyl-5-norbornen-2-carboxylate include:
Ethyl 5-norbornene-2-carboxylate: An ester derivative with ethyl instead of tetrahydropyranyl, used in similar applications but with different reactivity and stability.
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Another ester derivative with a methyl group, offering different solubility and hydrolysis rates.
5-Norbornene-2-carboxylic acid: The parent carboxylic acid, used as a precursor in the synthesis of various esters and other derivatives.
The uniqueness of this compound lies in its tetrahydropyranyl group, which provides specific steric and electronic properties, making it suitable for particular synthetic and industrial applications.
Eigenschaften
Molekularformel |
C13H18O3 |
---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
oxan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H18O3/c14-13(16-12-3-1-2-6-15-12)11-8-9-4-5-10(11)7-9/h4-5,9-12H,1-3,6-8H2/t9-,10+,11?,12?/m0/s1 |
InChI-Schlüssel |
MHUBFPQGHSPRRB-DMOGRIERSA-N |
Isomerische SMILES |
C1CCOC(C1)OC(=O)C2C[C@@H]3C[C@H]2C=C3 |
Kanonische SMILES |
C1CCOC(C1)OC(=O)C2CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.